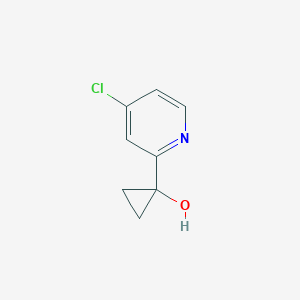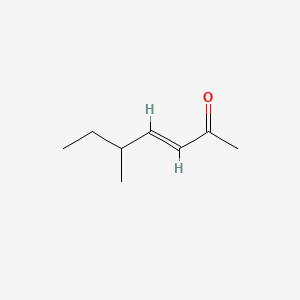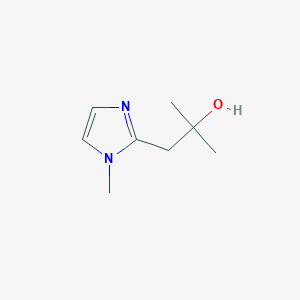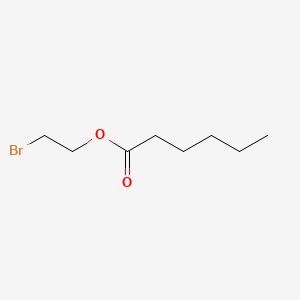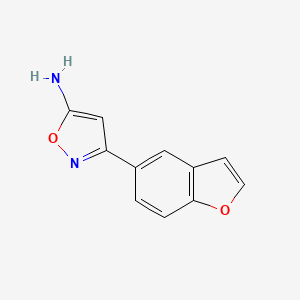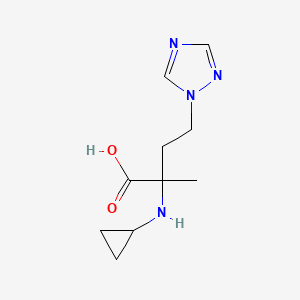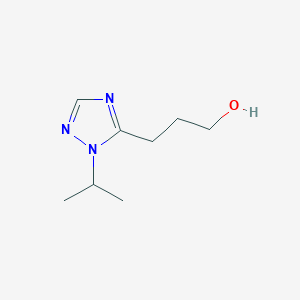
3-(1-Isopropyl-1h-1,2,4-triazol-5-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Isopropyl-1H-1,2,4-triazol-5-yl)propan-1-ol is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropyl-1H-1,2,4-triazol-5-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-isopropyl-1H-1,2,4-triazole with propylene oxide under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and maximizing the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Isopropyl-1H-1,2,4-triazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: The major products include ketones or aldehydes.
Reduction: The major products are reduced triazole derivatives.
Substitution: The major products depend on the substituent introduced, such as halides or amines.
Applications De Recherche Scientifique
3-(1-Isopropyl-1H-1,2,4-triazol-5-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 3-(1-Isopropyl-1H-1,2,4-triazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The isopropyl group may contribute to the compound’s lipophilicity, affecting its distribution within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-1,2,4-Triazol-1-yl)propan-1-ol: Lacks the isopropyl group, making it less lipophilic.
1-Isopropyl-1H-1,2,4-triazol-5-amine: Contains an amine group instead of a hydroxyl group, altering its reactivity and biological activity.
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol: Features a pyrazole ring instead of a triazole ring, leading to different chemical properties.
Uniqueness
3-(1-Isopropyl-1H-1,2,4-triazol-5-yl)propan-1-ol is unique due to the presence of both the isopropyl group and the hydroxyl group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H15N3O |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
3-(2-propan-2-yl-1,2,4-triazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H15N3O/c1-7(2)11-8(4-3-5-12)9-6-10-11/h6-7,12H,3-5H2,1-2H3 |
Clé InChI |
WENPRIYTMUMXIT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=NC=N1)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


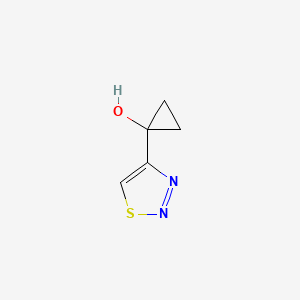
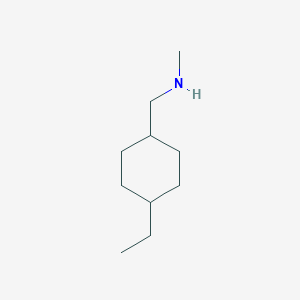
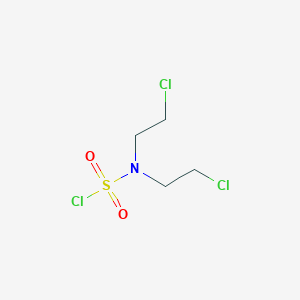
![[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B13618872.png)
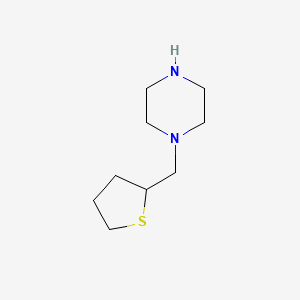
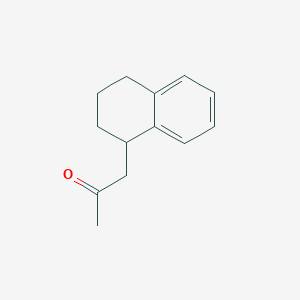
![4-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine](/img/structure/B13618881.png)
